({[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine
Description
The compound ({[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine is a sulfonamide derivative featuring a tetrazole core substituted with a 4-methoxyphenyl group and a dimethylamine-sulfamoyl moiety. This article compares its structural and functional attributes with analogous compounds, emphasizing heterocyclic sulfonamides and sulfonylureas.
Properties
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O3S/c1-16(2)21(18,19)12-8-11-13-14-15-17(11)9-4-6-10(20-3)7-5-9/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYAXEKCCDCBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ({[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with dimethylsulfamoyl chloride to form the intermediate, which is then reacted with sodium azide to yield the desired tetrazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
({[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
({[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of ({[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxyl group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Sulfonylurea Herbicides
Sulfonylurea herbicides, such as metsulfuron methyl and ethametsulfuron methyl (), share a sulfonylurea bridge linking aromatic and heterocyclic groups. While the target compound lacks the urea moiety, its sulfamoyl group and methoxy substituent mirror key features of these herbicides.
Table 1: Key Structural Differences
The tetrazole core in the target compound may enhance metabolic stability compared to triazine-based sulfonylureas, as tetrazoles are resistant to oxidative degradation . However, the absence of the urea bridge likely reduces herbicidal activity, as this group is critical for binding acetolactate synthase (ALS) in plants .
Comparison with Heterocyclic Sulfonamides
Heterocyclic sulfonamides, such as 4g and 4h (), incorporate tetrazole and coumarin-diazepine/oxazepine hybrids. These compounds exhibit antimicrobial and anti-inflammatory properties, attributed to the electron-withdrawing tetrazole and planar coumarin systems.
Table 2: Functional Group Analysis
The target compound’s methoxy group may improve lipophilicity and membrane permeability compared to coumarin-based derivatives, but its lack of fused aromatic systems (e.g., diazepine) likely limits π-π stacking interactions critical for receptor binding .
Environmental and Metabolic Considerations
The lumping strategy () groups compounds with similar substituents for environmental modeling. However, its tetrazole core may resist hydrolysis, unlike triazine rings in metsulfuron methyl, which degrade via ring cleavage .
Biological Activity
The compound ({[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine , hereafter referred to as Compound A , is a synthetic organic molecule characterized by its unique structural features, including a tetrazole ring and a sulfonamide group. This article explores the biological activity of Compound A, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound A has the following molecular formula:
The compound's structure includes:
- A tetrazole ring , which is known for its biological significance and ability to mimic natural substrates.
- A methoxyphenyl group , enhancing its lipophilicity and interaction with biological targets.
- A sulfamoyl group , contributing to its potential as an enzyme inhibitor.
The mechanism of action of Compound A is primarily based on its interaction with specific molecular targets. Key aspects include:
- Enzyme Inhibition : The tetrazole ring may mimic the structure of certain biological molecules, allowing it to bind to enzymes and inhibit their activity. This is significant in pathways involving inflammation and cancer progression.
- Receptor Modulation : The compound can modulate receptor function, influencing cellular processes such as apoptosis and inflammation.
Anticancer Properties
Research indicates that Compound A exhibits promising anticancer activity. Studies have shown that derivatives of tetrazoles often demonstrate efficacy against various cancer cell lines. The specific mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in preclinical models.
For instance, a study on related tetrazole derivatives demonstrated significant cytotoxic effects against multiple drug-resistant cancer cell lines.
Antimicrobial Activity
Compound A has also been investigated for its antimicrobial properties. The presence of the tetrazole moiety is associated with enhanced activity against several pathogens. Research indicates that similar compounds can exhibit:
- Activity against bacteria (including drug-resistant strains).
- Antifungal properties, making them candidates for further exploration in infectious disease treatment .
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth in various cancer cell lines. |
| Antimicrobial | Effective against bacteria and fungi; potential against drug-resistant pathogens. |
| Enzyme Inhibition | Modulates enzyme activity linked to inflammatory pathways. |
Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of Compound A and evaluated their anticancer properties. The results indicated that certain modifications to the methoxyphenyl group significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range .
Comparative Analysis with Similar Compounds
Compound A shares structural similarities with other tetrazole derivatives. Here’s a comparison highlighting unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Compound B | Tetrazole derivative with a different aryl group | Exhibits higher selectivity for certain kinases |
| Compound C | Sulfonamide derivative without a tetrazole ring | Demonstrates broader antimicrobial spectrum |
Q & A
Q. What are the recommended synthetic routes for preparing ({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine, and how can intermediates be characterized?
Methodological Answer: The synthesis of this compound typically involves multi-step heterocyclic chemistry. A plausible route includes:
Tetrazole Formation : React 4-methoxyphenyl isocyanate with sodium azide under acidic conditions to form the 1-(4-methoxyphenyl)-1H-tetrazole core .
Sulfamoylation : Introduce the sulfamoyl group via reaction with chlorosulfonyl isocyanate (CSI) in anhydrous dichloromethane, followed by dimethylamine to form the dimethylsulfamoyl moiety .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (>95%).
Characterization :
Q. How can researchers optimize reaction yields for sulfamoylation steps in this compound’s synthesis?
Methodological Answer: Key factors include:
- Temperature Control : Maintain reaction at 0–5°C during sulfamoylation to minimize side reactions (e.g., over-sulfonation) .
- Solvent Selection : Use aprotic solvents like THF or DCM to stabilize reactive intermediates .
- Stoichiometry : Employ a 1.2:1 molar ratio of CSI to tetrazole intermediate to ensure complete conversion .
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and adjust conditions dynamically.
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can:
Optimize Geometry : Model the compound’s 3D structure and identify electron-rich regions (e.g., tetrazole ring) prone to electrophilic attack .
Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., with biological targets) .
Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous or lipid environments .
Validation : Compare computed IR/NMR spectra with experimental data to refine theoretical models .
Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer: Design a systematic stability study using:
Accelerated Degradation Tests : Expose the compound to buffers at pH 2 (simulating stomach acid), 7.4 (physiological), and 10 (alkaline) at 40°C for 14 days .
Analytical Tools :
- HPLC-MS : Identify degradation products (e.g., sulfonic acid derivatives from hydrolysis).
- UV-Vis Spectroscopy : Monitor absorbance changes at λmax ~270 nm (tetrazole absorption band) .
Statistical Analysis : Apply ANOVA to assess significance of degradation rates across pH levels .
Contradiction Resolution : Replicate studies under controlled humidity and oxygen levels to isolate degradation pathways .
Q. What experimental strategies are effective for studying the compound’s potential bioactivity?
Methodological Answer:
In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .
In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Mechanistic Studies : Perform Western blotting or qPCR to evaluate downregulation of inflammatory markers (e.g., TNF-α) .
Data Contradiction Analysis
Q. How to address discrepancies in reported spectroscopic data for sulfamoyl-containing heterocycles?
Methodological Answer:
Standardize Protocols : Ensure consistent sample preparation (e.g., deuterated solvent purity, concentration) .
Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., metsulfuron-methyl in ) .
Collaborative Studies : Share raw spectral data via repositories (e.g., PubChem) for peer validation .
Environmental Impact Assessment
Q. What methodologies evaluate the environmental fate of this compound in aquatic systems?
Methodological Answer: Adopt the INCHEMBIOL framework ( ):
Partitioning Studies : Measure logP (octanol-water) to assess bioaccumulation potential .
Photodegradation : Expose to UV light (λ = 254 nm) and analyze half-life via LC-MS .
Ecotoxicology : Conduct Daphnia magna immobilization tests to determine EC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
